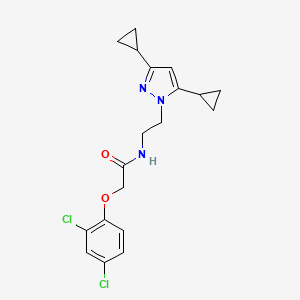![molecular formula C22H27FN4O2 B2770559 N-(4-fluorophenyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide CAS No. 1704526-19-1](/img/structure/B2770559.png)
N-(4-fluorophenyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide is a chemical compound that belongs to the class of piperidine-based drugs. This compound has been studied extensively due to its potential applications in the field of medicinal chemistry. In
Scientific Research Applications
Discovery and Kinase Inhibition
The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, including compounds closely related to the chemical structure , has been pivotal in identifying potent and selective Met kinase inhibitors. These compounds, through modification at the pyridine and pyridone positions, have shown improved enzyme potency and selectivity, alongside enhanced aqueous solubility. For instance, analogue 10 demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Antitubercular and Antibacterial Activities
Synthesized compounds related to "N-(4-fluorophenyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide" have shown promise in antitubercular and antibacterial activities. Notably, derivatives have been synthesized and screened for their antitubercular activity using microplate alamar blue assay method and for antibacterial activity, with some compounds showing potent anti-TB activity comparable to reference drugs and significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The compounds' binding interactions at the active site of DprE1 were explored through molecular docking studies, suggesting their potential as molecular scaffolds for antitubercular activity (Bodige et al., 2019).
Pharmacokinetic and Pharmacodynamic Modelling
The pharmacokinetic and pharmacodynamic properties of related MET kinase inhibitors have been evaluated, showing favorable preclinical properties and projected human dose estimates. These studies involve detailed analysis of plasma clearance, volume of distribution, oral bioavailability, plasma protein binding, and the prediction of clearance and volume of distribution in humans. Such investigations provide critical insights into the disposition and therapeutic potential of these compounds in treating human cancers (Liederer et al., 2011).
Serotonin Receptor Imaging
Compounds structurally related to "N-(4-fluorophenyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide" have been evaluated for their potential in imaging serotonin 1A receptors in humans. Research has focused on comparing novel PET radioligands with conventional standards for their ability to quantify 5-HT1A receptors, which is critical for studying neuropsychiatric disorders. The suitability of these compounds as PET radioligands has been assessed based on their affinity, brain uptake, stability, and the efficiency of quantification of 5-HT1A receptors, demonstrating the potential of these compounds in biomedical imaging and the study of psychiatric conditions (Choi et al., 2015).
properties
IUPAC Name |
N-(4-fluorophenyl)-4-(4-pyridin-4-yloxypiperidin-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c23-17-1-3-18(4-2-17)25-22(28)27-13-7-19(8-14-27)26-15-9-21(10-16-26)29-20-5-11-24-12-6-20/h1-6,11-12,19,21H,7-10,13-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUVLZYDHXGWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

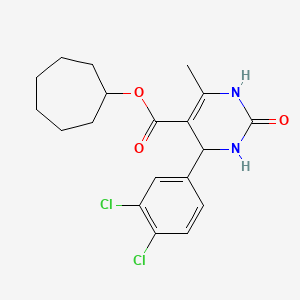

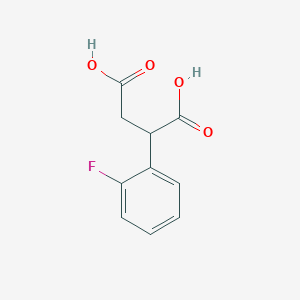
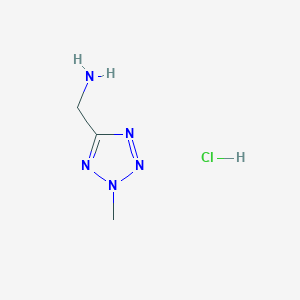
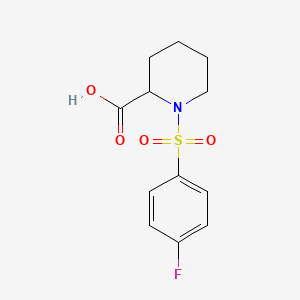
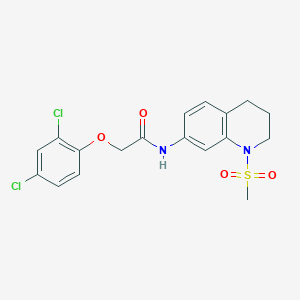
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide](/img/structure/B2770487.png)
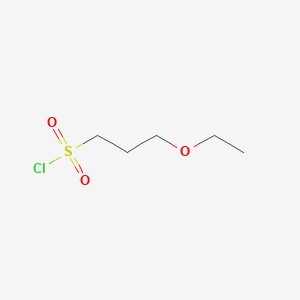
![Methyl 2-amino-2-[3-(3-methoxypropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2770491.png)

![6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2770493.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-cyclobutyl-2,2-difluorocyclopropyl)methanone;hydrochloride](/img/structure/B2770494.png)
![2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2770497.png)
